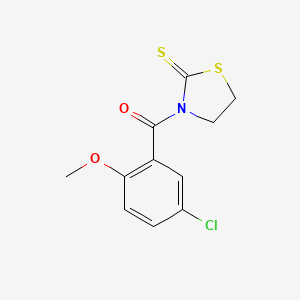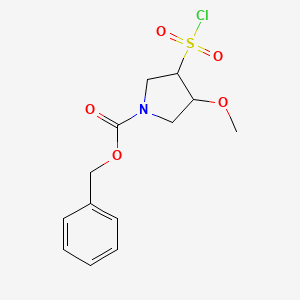![molecular formula C15H28N2O2 B13243367 tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate](/img/structure/B13243367.png)
tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C15H28N2O2. It is often used in research settings and has various applications in chemistry and biology. This compound is known for its stability and unique chemical properties, making it a valuable tool in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate typically involves the reaction of decahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the decahydroquinoline ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry for the development of new pharmaceuticals. It aids in the design and synthesis of potential therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction is crucial for its use in enzyme inhibition studies and drug development .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(piperidin-4-yl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
Comparison: tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate is unique due to its decahydroquinoline ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it more suitable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C15H28N2O2 |
|---|---|
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
tert-butyl N-(1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Clé InChI |
FFHRQIPXSNYAKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCNC2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)

![4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13243300.png)


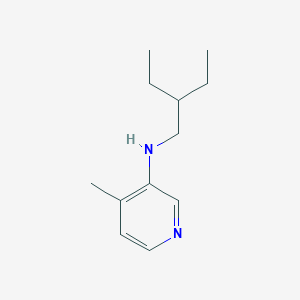
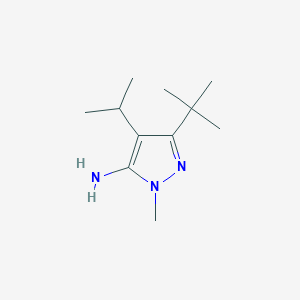

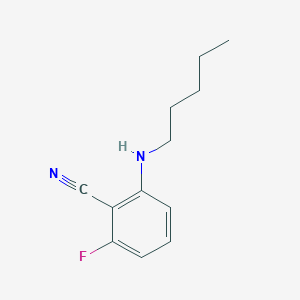
![5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13243352.png)
![N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine](/img/structure/B13243354.png)
